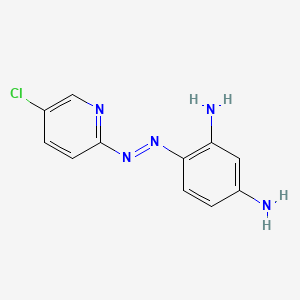

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine

Descripción

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine (CAS 33006-91-6), also known as 5-Cl-PADAB, is a chromogenic reagent primarily used for the colorimetric analysis of cobalt (Co) and cadmium (Cd) ions. Its molecular formula is C₁₁H₁₀ClN₅, with a molecular weight of 247.68 g/mol . The compound features a conjugated azo (-N=N-) group linking a 5-chloro-2-pyridyl moiety to a 1,3-phenylenediamine backbone. Key physicochemical properties include:

It is commercially available under names like "New Cobalt Reagent" and is classified as a skin and eye irritant (H315, H319) . Its UV-Vis absorption maxima and molar absorptivity are critical for detecting metal ions, forming stable colored complexes via coordination with the amino groups on the phenylenediamine moiety .

Propiedades

IUPAC Name |

4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNTVTDTBKPTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318521 | |

| Record name | 5-Cl-PADAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33006-91-6 | |

| Record name | 5-Cl-PADAB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33006-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chloro-2-pyridylazo)benzene-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033006916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cl-PADAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-chloro-2-pyridylazo)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Diazotization

- Reactant: A precursor containing the pyridine ring with a chlorine substituent.

- Process: The precursor undergoes diazotization using sodium nitrite (NaNO₂) in an acidic medium, typically hydrochloric acid (HCl).

- Conditions: The reaction is performed at low temperatures (0–5°C) to stabilize the diazonium salt.

Step 2: Coupling Reaction

- Reactant: The diazonium salt is coupled with 1,3-phenylenediamine.

- Medium: The reaction occurs in an alkaline or slightly acidic medium to facilitate the coupling process.

- Temperature: Controlled heating (around 70–75°C) may be required to optimize the yield.

Step 3: Purification

- Techniques: The crude product is purified through recrystallization or phase separation methods. TritonX-100 micelle solutions have been reported for enriching the product during purification.

- Final Product: The purified compound appears as orange to amber crystals or powder with a purity exceeding 99% (by HPLC or titrimetric analysis).

Reaction Conditions and Parameters

Industrial Enhancements

Micelle-Assisted Purification

The use of TritonX-100 micelle solutions in phase separation has been noted for enriching the product effectively. This method involves heating the micelle solution to approximately 92°C for about 40 minutes in a pH range of 4.0–6.0.

Challenges in Synthesis

Some challenges include:

- Precise control of temperature during diazotization and coupling steps.

- Removal of organic impurities during purification, which may require advanced techniques such as nanofiltration membranes.

Análisis De Reacciones Químicas

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form electroactive polymer films.

Reduction: Reduction reactions can occur at the -NH- sites in the polymer backbone.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids like HCl.

Common reagents used in these reactions include hydrochloric acid and other strong acids. The major products formed from these reactions are typically polymer films with enhanced electroactive properties .

Aplicaciones Científicas De Investigación

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is a chemical compound with the molecular formula . It is utilized across various scientific and industrial applications due to its unique properties .

Applications

Colorimetric Analysis

- This compound is commonly used as a reagent in colorimetric assays for detecting metal ions . The compound provides a visual indication of concentration changes that can be easily measured . For example, it serves as a colorimetric indicator for cobalt ions (), undergoing a color change from yellow to pink when interacting with in solution, enabling cobalt ion detection without sophisticated instruments.

- It is specifically used for the colorimetric analysis of Cobalt (Co) and Cadmium (Cd) .

Textile Industry

- This compound serves as a dye intermediate, particularly in the production of azo dyes . Azo dyes are known for their vibrant colors and stability, making them valuable for fabric dyeing processes .

Analytical Chemistry

- Researchers employ this chemical in analytical methods for quantifying various substances, benefiting from its specificity and sensitivity in detecting trace levels of analytes . It is also used in spectrophotometric determination of metals such as silver.

Biochemical Research

- It is utilized in the development of biosensors, where its properties can enhance the detection of biomolecules, aiding in medical diagnostics and environmental monitoring .

Pharmaceutical Applications

- The compound is explored for potential use in drug formulations, particularly in targeting specific biological pathways, which can lead to more effective therapeutic agents .

Material Science

- It is employed in the development of new materials with specific electroactive properties.

Electrochemistry

- This compound is used in the preparation of conducting polymer films, which have applications in electrochemical sensors and devices. The synthesis of this compound typically involves oxidative polymerization and can be prepared on glassy carbon electrodes by applying a potential in the presence of 1.0 M HCl.

Removal of Cobalt Ions

- Researchers covalently linked 5-Cl-PADAB to alginate (AG), a natural polymer, to create modified AG beads. These modified beads effectively adsorb from aqueous solutions.

Mecanismo De Acción

The mechanism of action of 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine involves proton and electron addition/elimination processes at the -NH- sites in the polymer backbone. This process contributes to the electroactivity of the polymer films in acidic solutions . The molecular targets and pathways involved include the interaction with protons and electrons, leading to the formation of electroactive sites within the polymer structure .

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

- Synthesis : The compound is synthesized via azo coupling reactions, similar to derivatives in , but optimized for purity and yield .

- Environmental Monitoring : Used in wastewater analysis for Cd²⁺ detection, leveraging its low interference from common ions like Zn²⁺ and Ni²⁺ .

- Limitations: Air sensitivity and moderate aqueous solubility necessitate storage under inert conditions and use in mixed solvents (e.g., ethanol-water) .

Actividad Biológica

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine (commonly referred to as 5-Cl-PADAB) is a chemical compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Cl-PADAB has the molecular formula C11H10ClN5 and a molecular weight of 245.68 g/mol. The structure consists of a phenyl group, an azo linkage, and a pyridine ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClN5 |

| Molecular Weight | 245.68 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that 5-Cl-PADAB exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of 5-Cl-PADAB. Its mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.

Case Study: In Vitro Anticancer Activity

In a study conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), 5-Cl-PADAB demonstrated dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, indicating potent activity against these cancer types .

Enzyme Inhibition

5-Cl-PADAB has also been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Cyclooxygenase-2 | 30 |

Mechanistic Insights

The biological activity of 5-Cl-PADAB is attributed to its ability to interact with various biomolecules:

- Reactive Oxygen Species Generation : The compound induces ROS production, leading to oxidative stress in cancer cells.

- Apoptosis Induction : It activates caspases and other apoptotic markers, promoting programmed cell death.

- Enzyme Interaction : By inhibiting key enzymes like AChE, it alters neurotransmitter levels, which may have therapeutic implications for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 5-chloro-2-pyridylazo derivatives and 1,3-phenylenediamine precursors. Key steps include:

- Mannich reaction optimization : Use stoichiometric control (e.g., molar ratios of 1:1.2 for amine to azo intermediates) to minimize side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol achieves >98% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and azo-group connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 277.05).

- UV-Vis Spectroscopy : Azo chromophore absorption (λmax 420–450 nm) correlates with electronic transitions .

Q. How can researchers design experiments to study the compound’s coordination chemistry with metal ions?

- Methodological Answer :

- Titration Studies : Use UV-Vis titration (e.g., with Cu) to monitor ligand-to-metal charge transfer bands.

- Job’s Method : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes) by varying molar ratios .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model azo-group reactivity, including transition states for cycloaddition or redox reactions .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) for functionalization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility in the azo-phenyl backbone .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Factorial Design : Test variables (temperature: 60–100°C; pH: 4–7) to identify significant factors affecting yield. Use ANOVA to prioritize adjustments (e.g., pH > temperature) .

- Response Surface Methodology (RSM) : Model non-linear relationships between catalyst loading (0.5–2 mol%) and reaction time (2–12 hrs) to maximize efficiency .

Q. What advanced techniques assess the compound’s potential as a sensor for environmental pollutants?

- Methodological Answer :

- Fluorescence Quenching Assays : Measure emission intensity changes (excitation at 450 nm) upon binding to heavy metals (e.g., Hg).

- Electrochemical Impedance Spectroscopy (EIS) : Evaluate sensor stability under varying ionic strengths (0.1–1.0 M KCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.